methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate
Description
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a pyrazole-based compound featuring a 4-chloro-2-fluorophenyl group at the 1-position and a 1H-pyrrol-1-yl substituent at the 5-position of the pyrazole ring. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their structural versatility and biological activity. For instance, Fipronil, a related insecticidal pyrazole, contains a trifluoromethylsulfonyl group and targets GABA receptors in pests . The structural nuances of the title compound, such as the chloro-fluorophenyl and pyrrole substituents, may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H14ClFN4O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chloro-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H14ClFN4O3/c1-26-15(24)10-20-16(25)12-9-21-23(17(12)22-6-2-3-7-22)14-5-4-11(18)8-13(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
AUUPLXSEHVUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)F)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate typically involves multi-step organic reactions
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.
Attachment of Glycine Ester: The final step involves the esterification of glycine with the pyrazole-pyrrole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Fipronil and Ethiprole
Fipronil [(RS)-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile] and Ethiprole [5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile] are commercial insecticides sharing the pyrazole core. Key differences include:
- Substituents : Fipronil and Ethiprole feature sulfonyl/sulfinyl groups at the 4-position, whereas the title compound has a pyrrole substituent.
- Electron-Withdrawing Groups: The trifluoromethyl and chloro groups in Fipronil enhance electrophilicity, critical for GABA receptor binding.
- Bioactivity : Fipronil’s sulfonyl group contributes to its insecticidal potency, while the pyrrole in the title compound may redirect activity toward alternative targets (e.g., enzyme inhibition) .
Methyl Glycinate Derivatives
Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate () shares the methyl glycinate ester but differs in pyrazole substitution:
- Pyrazole Ring Saturation : The dihydro-pyrazole in the analogue vs. the fully aromatic pyrazole in the title compound.
- Substituent Effects : The 4-chlorophenyl group in the analogue may reduce steric hindrance compared to the bulkier 4-chloro-2-fluorophenyl group in the title compound, affecting target binding .
Substituent Impact on Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*logP values estimated using fragment-based methods.
- Lipophilicity : The title compound’s logP (~3.2) suggests moderate lipophilicity, lower than Fipronil (~4.0) due to the absence of strongly hydrophobic groups like trifluoromethylsulfonyl.
- Molecular Weight : At ~420.8 g/mol, the compound aligns with typical agrochemicals but may face challenges in bioavailability if exceeding 500 g/mol.
Crystallographic and Structural Analysis
The SHELX system () is widely used for small-molecule crystallography.
- Pyrazole Ring Geometry : Expected bond lengths of ~1.33–1.38 Å for N–C and C–C bonds, consistent with aromatic pyrazoles .
Biological Activity
Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound with significant potential in pharmacological applications due to its unique structural characteristics. This compound features a chloro-fluorophenyl group, a pyrrole ring, and a pyrazole ring, which contribute to its biological activity. The following sections will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClF N3O3, with a molecular weight of approximately 321.75 g/mol. The intricate structure of this compound allows for various interactions with biological macromolecules, influencing enzyme activity and receptor binding.
Structural Features
| Feature | Description |
|---|---|
| Chloro-Fluorophenyl Group | Enhances lipophilicity and potential receptor interactions |
| Pyrrole Ring | Contributes to biological activity through nitrogen atom interactions |
| Pyrazole Ring | Known for its role in various pharmacological activities |
Pharmacological Properties
This compound has been studied for its potential as a COX-II inhibitor , which plays a critical role in inflammatory processes. The compound's unique structure allows it to selectively inhibit COX-II over COX-I, which is significant in reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Key Findings
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects .
- Mechanism of Action : The compound likely interacts with the active site of the COX-II enzyme, blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain .
- Comparative Analysis : Compared to standard drugs like Celecoxib (IC50 = 0.78 μM), this compound shows promise for further development due to its selective inhibition profile .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Study Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
